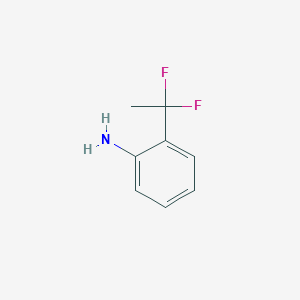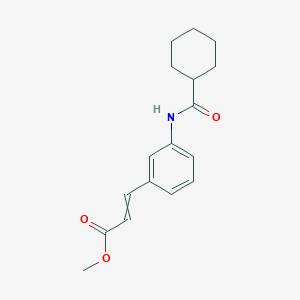
(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate
Descripción general
Descripción
Phenyl acrylate compounds are a class of organic compounds that contain a phenyl group and an acrylate group . They are often used in the synthesis of polymers and other complex organic compounds .
Synthesis Analysis
Phenyl acrylate can be synthesized through various methods. One common method involves the polymerization of phenyl acrylate monomers . This process can be achieved through simple chemical transformations, first converting the phenol to the acrylate that is sulfonated in a second step .
Molecular Structure Analysis
The molecular structure of phenyl acrylate compounds typically includes a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and an acrylate group (a vinyl group attached to a carbonyl group) .
Chemical Reactions Analysis
Phenyl acrylate compounds can undergo a variety of chemical reactions. For example, they can participate in polymerization-induced self-assembly (PISA), a process that allows for the synthesis of diblock copolymer nano-objects .
Physical And Chemical Properties Analysis
Phenyl acrylate has a molecular weight of 148.16 g/mol . It is characterized by a relatively low glass transition temperature, which can affect its behavior in certain applications .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis :
- The molecular structure of compounds similar to (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate has been analyzed, revealing certain characteristics such as the E conformation of the methyl acrylate substituent and the orthogonal arrangement of the acrylate unit and the phenyl ring (Karthikeyan, Sethusankar, Devaraj, & Bakthadoss, 2012).
Application in Corrosion Inhibition :
- Derivatives of the compound have been used in forming self-assembled films on iron surfaces, demonstrating protection against corrosion. This application is vital in materials science and engineering (Zhang, Chen, Li, & Le, 2009).
Photoreactivity and Thermal Reactions :
- The compound's behavior under different conditions like photoreactivity and thermal reactions has been studied, providing insights into its chemical properties and potential applications in organic synthesis (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).
Polymer and Material Science :
- Novel crosslinkers similar to (E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate have been synthesized and used in creating polymeric hydrogels, highlighting its potential in drug release applications and materials science (Arun & Reddy, 2005).
Stereochemistry in Organic Synthesis :
- The compound has been a subject of study in understanding stereochemical aspects in organic synthesis, such as in the stereoselective synthesis of isomers, which is crucial for creating specific molecular configurations with desired properties (Irfan, Deng, Sumra, Zhu, Liu, & Zeng, 2021).
Environmental Applications :
- In environmental science, related compounds have been studied for their role in the removal of toxic substances like methyl acrylate from environments, indicating potential applications in waste management and environmental remediation (Wu, Yin, Quan, Fang, & Yin, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[3-(cyclohexanecarbonylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-21-16(19)11-10-13-6-5-9-15(12-13)18-17(20)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJKELPYOPUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)NC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85300244 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




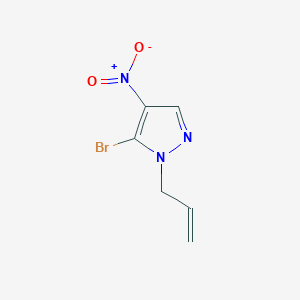
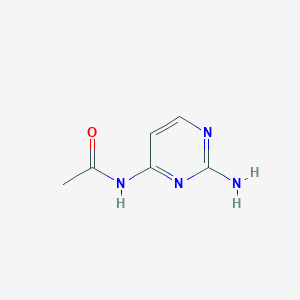
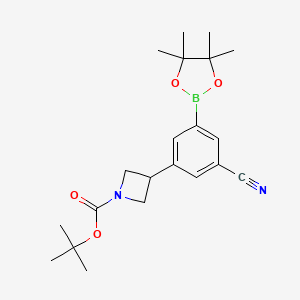
![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
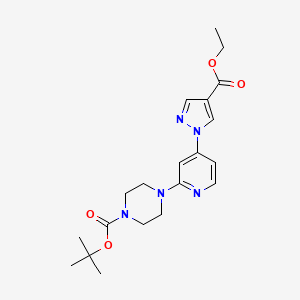
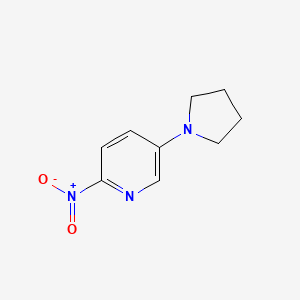
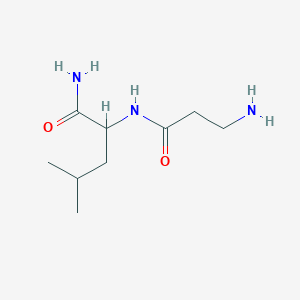

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)



